![molecular formula C21H21N5O3S B2819213 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1013809-40-9](/img/structure/B2819213.png)

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

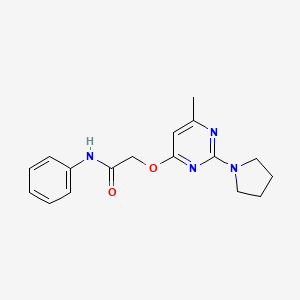

The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrazole ring, a benzo[d]thiazol ring, and a carboxamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a benzo[d]thiazol ring, and a carboxamide group . The exact structure would need to be confirmed through spectroscopic methods such as IR, NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the benzo[d]thiazol ring, and the carboxamide group. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications

Antibacterial Agents

A study by Palkar et al. (2017) highlights the design and synthesis of novel analogs related to the chemical structure , displaying significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit their effectiveness at non-cytotoxic concentrations, indicating their potential as antibacterial agents in scientific research (Palkar et al., 2017).

Antimicrobial Activity

Research conducted by Zaki, Sayed, and Elroby (2016) focuses on the synthesis and biological activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines. These compounds, including structures akin to the specified chemical, have been found to inhibit the growth of both gram-positive and gram-negative bacteria, showcasing their potential as antimicrobial agents (Zaki, Sayed, & Elroby, 2016).

Synthesis of Heterocycles

A publication by Abu-Melha (2013) discusses the synthesis of various heterocyclic compounds, including pyrazoles and pyridine derivatives, that share structural similarities with the mentioned chemical. These compounds are of interest due to their potential antimicrobial properties, offering a wide array of applications in scientific research (Abu-Melha, 2013).

Biochemical Impacts and Insecticidal Agents

Research by Soliman et al. (2020) explores the synthesis of a novel series of biologically active heterocyclic compounds, including pyrazole, thiazole, and pyridine derivatives. These compounds, related in structure to the chemical , have been evaluated as potential insecticidal agents against cotton leafworm, Spodoptera littoralis, indicating their application in agricultural and biochemical research (Soliman et al., 2020).

Photophysical Investigation and Fluorescent Chemosensors

A study by Asiri, Al-Amari, and Khan (2020) involves the synthesis and photophysical investigation of a pyridine-pyrazoline compound. This research, relevant due to the structural similarity to the specified chemical, indicates the potential use of such compounds as fluorescent chemosensors for detecting metal ions like Fe3+, an application of significant interest in analytical chemistry and environmental monitoring (Asiri, Al-Amari, & Khan, 2020).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a research chemical and more studies are needed to identify its primary targets .

Biochemical Pathways

As a research chemical, further studies are needed to understand the compound’s effects on various biochemical pathways .

Pharmacokinetics

The compound’s impact on bioavailability is also unknown

Result of Action

As a research chemical, more studies are needed to describe these effects .

Future Directions

Properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3S/c1-13-10-15(24-25(13)2)20(27)26(12-14-6-5-9-22-11-14)21-23-18-16(28-3)7-8-17(29-4)19(18)30-21/h5-11H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIMBHKYCVMTHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2819131.png)

![5-allyl-N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2819132.png)

![(E)-ethyl 4-((4-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2819137.png)

![3-[(2-chlorobenzyl)amino]-1-(4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2819138.png)

![4-[(Allyloxy)methyl]benzaldehyde](/img/structure/B2819141.png)

![3-(1,3-Benzodioxol-5-yl)-5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2819144.png)

![[4-(2-amino-1,3-thiazol-4-yl)-2-(1,2,4-triazol-1-yl)phenyl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2819147.png)

![Ethyl 7-chloro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate](/img/structure/B2819152.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxypropanamide](/img/structure/B2819153.png)